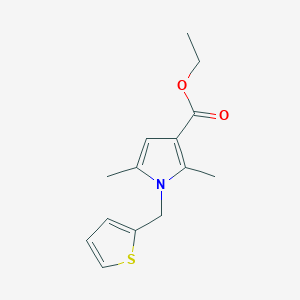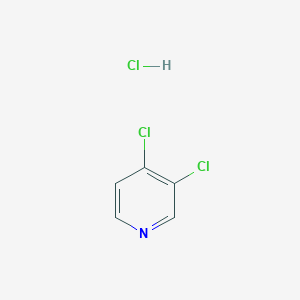
3,4-Dichloropyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AGG-523 is a specific inhibitor of aggrecanase, an enzyme that plays a crucial role in the degradation of aggrecan, a major component of cartilage. This compound has shown promise in reducing cartilage degradation, particularly in conditions such as osteoarthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AGG-523 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of AGG-523 is typically carried out in specialized facilities equipped to handle complex chemical reactions. The process involves scaling up the laboratory synthesis to produce larger quantities of the compound while maintaining high purity and consistency. This often requires optimization of reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
AGG-523 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of AGG-523 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of AGG-523 depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
Scientific Research Applications
AGG-523 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of aggrecanase and its effects on cartilage degradation.
Biology: Employed in research to understand the role of aggrecanase in various biological processes.
Medicine: Investigated as a potential therapeutic agent for conditions like osteoarthritis, where cartilage degradation is a major concern.
Industry: Utilized in the development of new drugs and treatments targeting aggrecanase activity
Mechanism of Action
AGG-523 exerts its effects by specifically inhibiting the activity of aggrecanase enzymes, particularly aggrecanase 1 (ADAMTS4) and aggrecanase 2 (ADAMTS5). These enzymes are responsible for the cleavage of aggrecan, leading to cartilage degradation. By inhibiting these enzymes, AGG-523 helps to preserve the integrity of cartilage and slow down the progression of diseases like osteoarthritis .
Comparison with Similar Compounds
Similar Compounds
WAY-266523: Another aggrecanase inhibitor with similar properties and applications.
PF-05212371: A compound with a similar mechanism of action, targeting aggrecanase activity
Uniqueness of AGG-523
AGG-523 stands out due to its high specificity for aggrecanase enzymes and its demonstrated efficacy in preclinical models of osteoarthritis. Its ability to significantly reduce cartilage degradation without causing major side effects makes it a promising candidate for further development and clinical use .
Properties
IUPAC Name |
3,4-dichloropyridine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N.ClH/c6-4-1-2-8-3-5(4)7;/h1-3H;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSTXSORAFCZBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597812 |
Source


|
| Record name | 3,4-Dichloropyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159732-45-3 |
Source


|
| Record name | 3,4-Dichloropyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
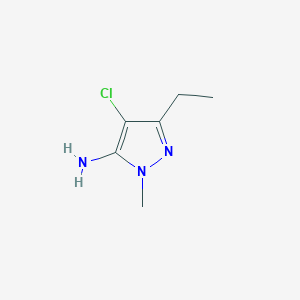

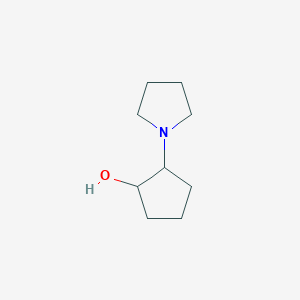

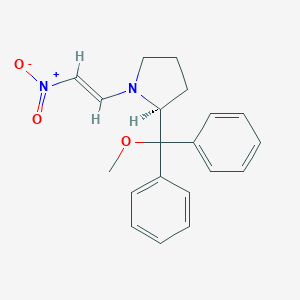
![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B69364.png)
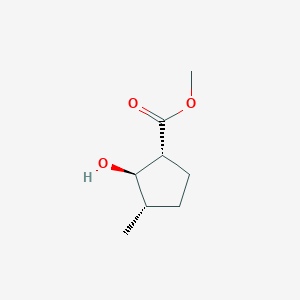
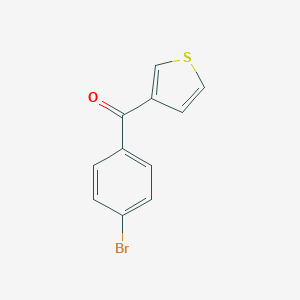
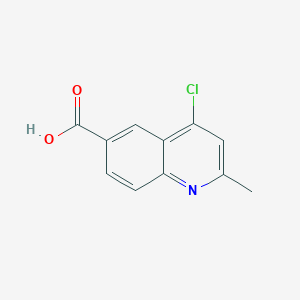
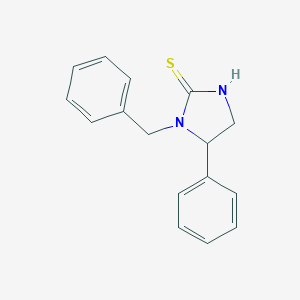
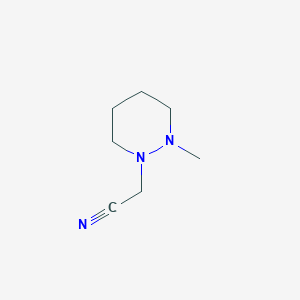

![Carbamic acid, (2-hydroxy-1-methylbutyl)-, 1,1-dimethylethyl ester, [R-(R*,S*)]-](/img/structure/B69376.png)
